![molecular formula C18H18ClN5O2 B2814004 8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-09-8](/img/structure/B2814004.png)
8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Methods and Derivatives
A range of methodologies have been developed for synthesizing imidazo[2,1-f]purine derivatives, including 8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These methods often involve the condensation of substituted purines with various reagents, leading to compounds with potential pharmacological activities (Zagórska et al., 2016).
Chemical Interactions and Modifications
The chemical properties and interactions of imidazo[2,1-f]purine derivatives have been studied to understand their binding mechanisms and structural relationships. These compounds exhibit diverse interactions based on their substitution patterns, which can influence their biological activities (Baraldi et al., 2008).
Biological and Pharmacological Activities
Receptor Affinity and Selectivity
Studies have explored the affinity of imidazo[2,1-f]purine derivatives towards various receptors, highlighting their potential as selective ligands for serotonin and adenosine receptors. These findings suggest applications in designing compounds for neurological and psychiatric disorders (Zagórska et al., 2015).
Potential Therapeutic Applications
The pharmacological evaluation of these derivatives has indicated their potential in treating affective disorders, such as depression and anxiety. The ability to modulate neurotransmitter systems makes them candidates for developing new therapeutic agents (Partyka et al., 2014).
Molecular Modeling and Drug Design
Computational studies, including docking and 3D-QSAR, have been utilized to investigate the binding disposition of imidazo[2,1-f]purine derivatives at various receptors. These insights aid in the rational design of compounds with enhanced potency and selectivity (Baraldi et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of this compound are enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA nucleotide synthesis and are deeply involved in one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities . For instance, it inhibits DHFR, an enzyme that plays a key role in the synthesis of tetrahydrofolate, a coenzyme required for the synthesis of purines, thymidylate, and certain amino acids . By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, particularly in rapidly dividing cells .
Biochemical Pathways
The compound affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts the synthesis of purines and thymidylate, leading to the inhibition of DNA synthesis and cell division .
Pharmacokinetics
Similar compounds are generally lipophilic and enter cells through passive diffusion . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The compound’s action results in the inhibition of cell division, particularly in rapidly dividing cells . For instance, it has been shown to display inhibitory activity against HL-60 and HeLa cells . Flow cytometry studies indicated that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets.
Biochemische Analyse
Biochemical Properties
8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind to certain kinases, influencing their activity. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it interacts with proteins involved in signal transduction pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, it affects gene expression by altering the transcriptional activity of key regulatory genes, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of CDKs, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and reduced cellular proliferation . Degradation products may form over time, potentially altering its biochemical properties and effects.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit CDK activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are evident, where a certain dosage is required to achieve the desired biochemical and cellular effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism can affect its overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, the compound can bind to serum proteins, affecting its distribution and bioavailability. Its localization within tissues can influence its pharmacological effects and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It has been found to accumulate in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Its presence in the nucleus allows it to modulate gene expression and influence cellular processes directly.
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-8-6-12(19)7-9-13/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQLBAGZWVYNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2813921.png)
![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B2813925.png)
![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813926.png)
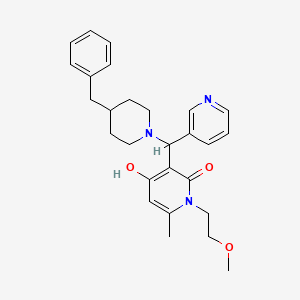
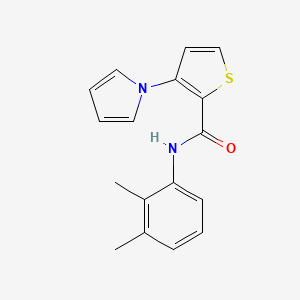
![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)
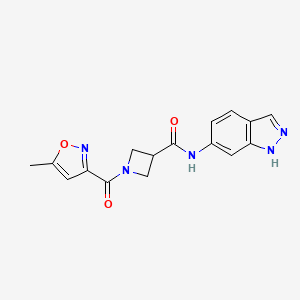
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)methanesulfonamide](/img/structure/B2813932.png)
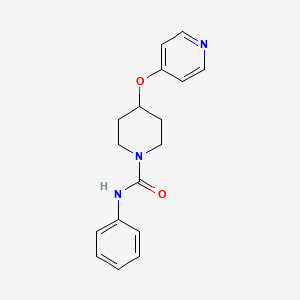
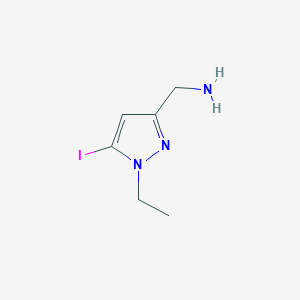
![2-({[(2,4-Dimethylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2813940.png)
![1,1-Dimethyl-2-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}hydrazine](/img/structure/B2813941.png)
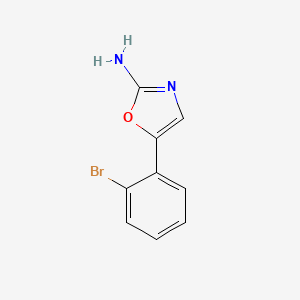
![1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine](/img/structure/B2813944.png)